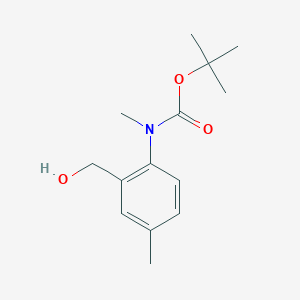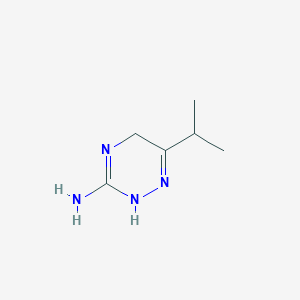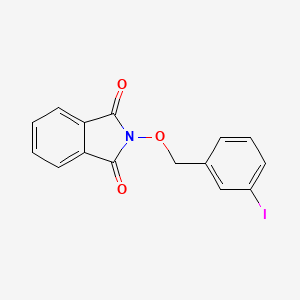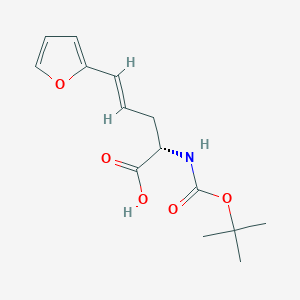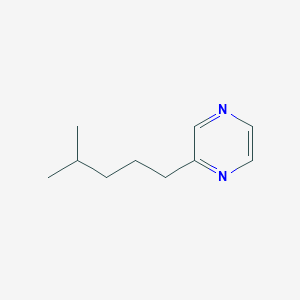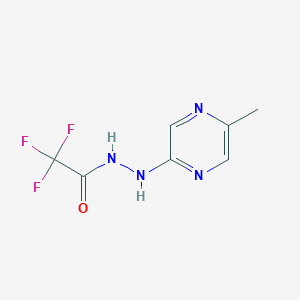![molecular formula C16H12Cl2OS B13102413 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a dichlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-dichloroacetophenone with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
科学研究应用
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
3-(2,4-Dichlorophenyl)propionic acid: Shares the dichlorophenyl group but differs in the functional groups attached to the phenyl ring.
4-[3-(2,4-Dichlorophenyl)acryloyl]morpholine: Contains a similar dichlorophenyl group but has different substituents and functional groups.
Uniqueness
4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
属性
分子式 |
C16H12Cl2OS |
|---|---|
分子量 |
323.2 g/mol |
IUPAC 名称 |
4-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI 键 |
KNCCBSKDTKJBCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


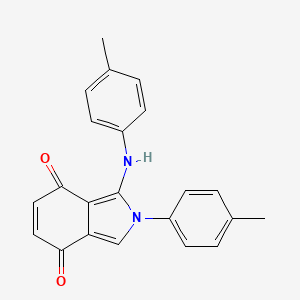
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
